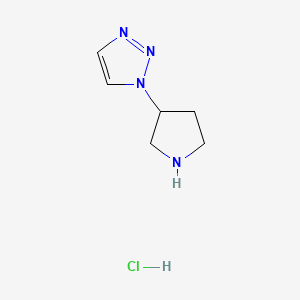

1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pyrrolidin-3-yltriazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c1-2-7-5-6(1)10-4-3-8-9-10;/h3-4,6-7H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNLWZODFWQDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CN=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions to form the 1,2,3-triazole ring. The pyrrolidine ring can be introduced through various synthetic routes, including the reduction of pyrrole derivatives or the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted triazole derivatives with various functional groups attached.

Scientific Research Applications

1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Pharmacological Properties

- Bioactivity: Triazole derivatives exhibit diverse biological activities. For example, 1-(4-chlorophenyl)-1H-1,2,3-triazole analogs show inhibitory activity against enzymes like carbonic anhydrase-II (-8.2 kcal/mol binding energy) and inosine-5′-monophosphate dehydrogenase (IMPDH) (-12.19 kcal/mol) .

- Solubility and Stability: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs like 5-(3,4-dimethylphenyl)-1H-1,2,3-triazole (CAS 1815602-81-3) . The azetidine analog (CAS 1824054-42-3) may exhibit reduced metabolic stability due to ring strain .

Biological Activity

1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. The triazole ring structure is known for its ability to interact with various biological targets, making it a crucial scaffold in drug development. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

- Molecular Formula : C₉H₁₆N₄O·HCl

- Molecular Weight : 196.25 g/mol

- Structure : The compound features a pyrrolidine ring attached to a 1,2,3-triazole moiety, which enhances its interaction with biological systems.

Anticancer Activity

Research indicates that 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole derivatives exhibit significant anticancer properties. The mechanism of action includes inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Case Studies

- Study on NSCLC Cells : A derivative of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole was tested against non-small cell lung cancer (NSCLC) cells. Results showed:

- EGFR Inhibition : Another study demonstrated that triazole derivatives could bind to the epidermal growth factor receptor (EGFR), leading to reduced phosphorylation and activation of downstream signaling pathways involved in tumor progression .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens.

Research Findings

- Antibacterial Properties : Triazole derivatives have been reported to possess broad-spectrum antibacterial activity. They disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

- Antifungal Activity : Studies have shown that these compounds can inhibit fungal growth by targeting ergosterol biosynthesis and disrupting membrane integrity .

Antioxidant Activity

The antioxidant potential of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole has been evaluated using various assays.

DPPH Radical Scavenging Assay

The compound exhibited significant radical scavenging activity:

- Compounds with the triazole structure showed higher antioxidant activity compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Triazole Derivative A | 88.6% |

| Triazole Derivative B | 87.7% |

| Ascorbic Acid (Control) | 85% |

The biological activity of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole can be attributed to:

- DNA Intercalation : The planar structure allows intercalation between DNA bases, disrupting replication and transcription processes.

- Hydrogen Bonding : The presence of nitrogen atoms in the triazole ring facilitates hydrogen bonding with various biological targets.

Q & A

Q. What are the standard synthetic routes for 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective method yielding 1,4-disubstituted triazoles. Key steps include:

- Reaction of a pyrrolidine-containing alkyne with an organic azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate).

- Purification via gradient elution chromatography (e.g., CH₂Cl₂/MeOH systems) and HPLC for high purity (>95%) .

- Isolation as the hydrochloride salt to enhance crystallinity and stability .

Table 1: CuAAC Reaction Parameters

| Parameter | Typical Range | Reference |

|---|---|---|

| Catalyst | CuSO₄·5H₂O (0.1–1.0 equiv) | |

| Temperature | 25–60°C | |

| Solvent | H₂O/t-BuOH or DMF | |

| Reaction Time | 6–24 hours |

Q. How is the purity and structure of this compound confirmed in research settings?

Q. Why is the hydrochloride salt form commonly used in pharmacological studies?

The hydrochloride salt improves:

- Solubility : Enhanced aqueous solubility for in vitro assays (e.g., PBS or DMSO solutions).

- Stability : Reduced hygroscopicity compared to freebase forms .

- Crystallinity : Facilitates X-ray diffraction studies for structural validation .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during triazole ring formation?

Non-CuAAC methods may yield 1,5-regioisomers, but Cu(I) catalysis ensures exclusive 1,4-selectivity. Contradictions arise if:

Q. What methodologies resolve contradictory bioactivity data in pharmacological studies?

Discrepancies in IC₅₀ values (e.g., cytotoxicity assays) may stem from:

- Salt dissociation : Validate compound integrity in assay buffers (e.g., via LC-MS).

- Metabolic instability : Perform microsomal stability tests (e.g., liver microsomes + NADPH).

- Off-target effects : Use orthogonal assays (e.g., kinase profiling vs. phenotypic screening) .

Table 2: Troubleshooting Bioactivity Data

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Low potency | Optimize salt form or prodrugs | |

| High variability | Standardize cell passage number | |

| Off-target activity | SAR studies with analogs |

Q. What optimization strategies improve reaction yields in scaled-up syntheses?

- Catalyst loading : Reduce Cu(I) to 0.2–0.5 equiv to minimize side reactions.

- Microwave-assisted synthesis : Accelerate reaction time (1–2 hours) with controlled heating.

- Workup modifications : Replace column chromatography with precipitation (e.g., HCl/ether) for faster isolation .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

Reported solubility variations may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.